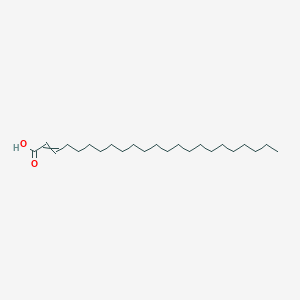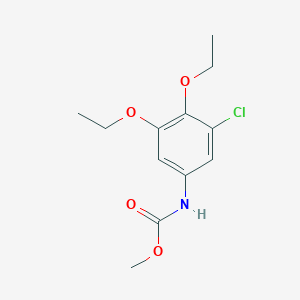
Methyl (3-chloro-4,5-diethoxyphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3-chloro-4,5-diethoxyphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, pharmaceuticals, and in organic synthesis. This compound is characterized by the presence of a chloro group, two ethoxy groups, and a carbamate group attached to a phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3-chloro-4,5-diethoxyphenyl)carbamate typically involves the reaction of 3-chloro-4,5-diethoxyphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:
Starting Materials: 3-chloro-4,5-diethoxyphenol and methyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Catalysts: A base such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the same starting materials and reaction conditions but is optimized for large-scale production.
化学反応の分析
Types of Reactions
Methyl (3-chloro-4,5-diethoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl carbamates.
科学的研究の応用
Methyl (3-chloro-4,5-diethoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on enzyme activity and protein interactions.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes.
Industry: Utilized in the production of pesticides and herbicides due to its carbamate structure.
作用機序
The mechanism of action of Methyl (3-chloro-4,5-diethoxyphenyl)carbamate involves the inhibition of specific enzymes, particularly those containing serine residues in their active sites. The carbamate group forms a covalent bond with the serine residue, leading to the inactivation of the enzyme. This mechanism is similar to that of other carbamate-based inhibitors.
類似化合物との比較
Similar Compounds
- Methyl (3-chloro-4-methylphenyl)carbamate
- Methyl (3-chloro-4-methoxyphenyl)carbamate
- Methyl (3-chloro-4-ethoxyphenyl)carbamate
Uniqueness
Methyl (3-chloro-4,5-diethoxyphenyl)carbamate is unique due to the presence of two ethoxy groups, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar carbamates and may contribute to its specific applications and effectiveness.
特性
CAS番号 |
84971-64-2 |
|---|---|
分子式 |
C12H16ClNO4 |
分子量 |
273.71 g/mol |
IUPAC名 |
methyl N-(3-chloro-4,5-diethoxyphenyl)carbamate |
InChI |
InChI=1S/C12H16ClNO4/c1-4-17-10-7-8(14-12(15)16-3)6-9(13)11(10)18-5-2/h6-7H,4-5H2,1-3H3,(H,14,15) |
InChIキー |
RREOIDCARMUIES-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=CC(=C1)NC(=O)OC)Cl)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


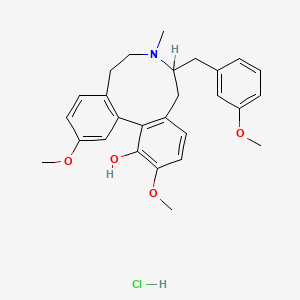
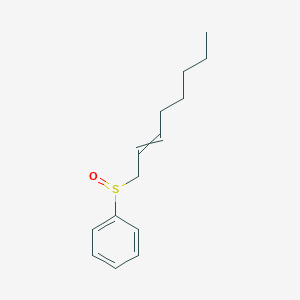
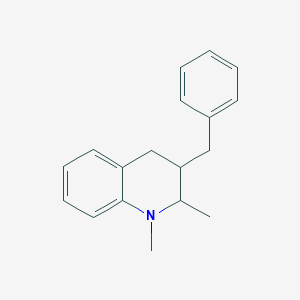
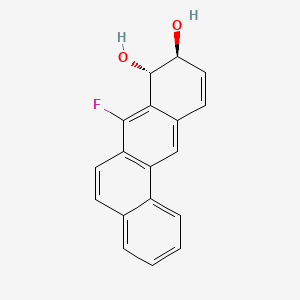
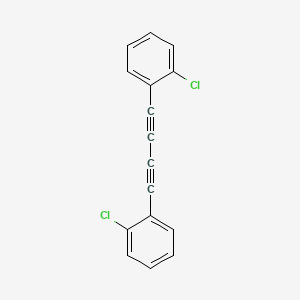

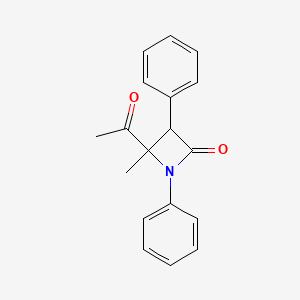
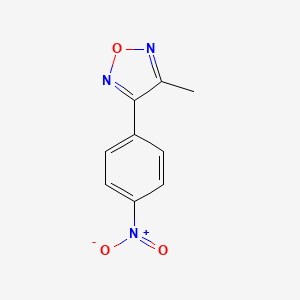
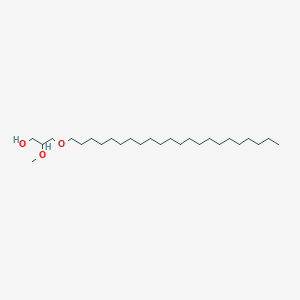
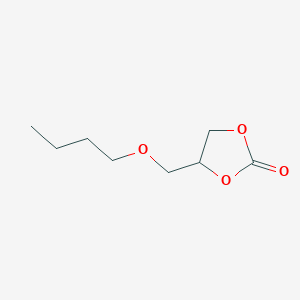
![Methyl [3-chloro-4-(4-propoxyphenoxy)phenyl]carbamate](/img/structure/B14418727.png)
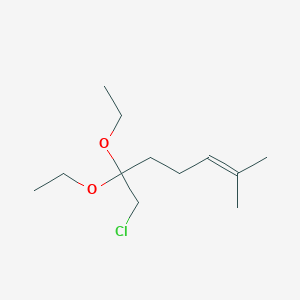
![N,N-Bis(2-chloroethyl)-4-{(E)-[(naphthalen-2-yl)imino]methyl}aniline](/img/structure/B14418734.png)
